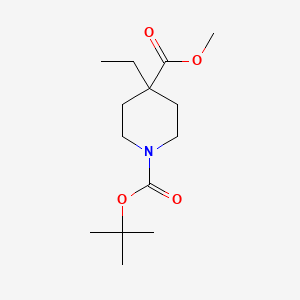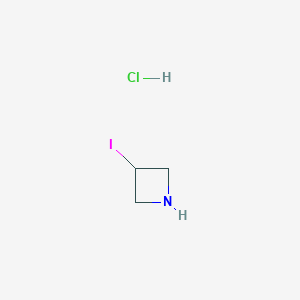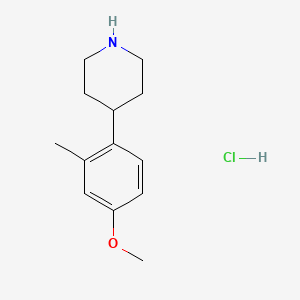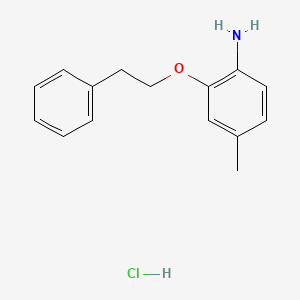![molecular formula C17H20ClNO2 B1391279 3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline CAS No. 1040685-61-7](/img/structure/B1391279.png)
3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Application in Kinase Inhibition
3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline and its analogs have been found to be potent inhibitors of Src kinase activity. Optimization of the C-4 anilino group of the compound led to derivatives that showed significant inhibition of both Src kinase activity and Src-mediated cell proliferation. These derivatives are potent Src inhibitors and their modification has led to compounds with improved plasma levels and effective tumor growth inhibition in xenograft models (Boschelli et al., 2001).
2. Role in Synthesis of Novel Compounds
The compound has been utilized as a precursor in the synthesis of various novel compounds. For example, its reaction with perfluoro-vinyl-perfluoro-methyl ether led to the creation of new compounds with potential applications in various fields. This synthesis approach is noted for its high yield, good quality of the product, and minimal environmental pollution (Wen Zi-qiang, 2007).
3. Involvement in Schiff Base Synthesis
The compound is a key component in the synthesis of Schiff bases. These bases are synthesized from 2-hydroxy-3-methoxybenzaldehyde and different para substituted anilines. They are stabilized by various substituents in the aniline fragment and are analyzed using various spectroscopic techniques. Their synthesis plays a crucial role in understanding the stabilization and bonding involved in heteronuclear six-membered rings (Yeap et al., 2003).
4. Antibacterial and Antifungal Applications
The compound and its derivatives have been tested for antimicrobial activities. New compounds prepared from the chemical were subjected to antimicrobial activity evaluation, and their structures were characterized by various methods. The results of these studies demonstrate the potential antibacterial and antifungal applications of these compounds (Habib et al., 2013).
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-12-5-4-6-15(9-12)21-13(2)11-19-14-7-8-17(20-3)16(18)10-14/h4-10,13,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEBPSDMMSGGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=CC(=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



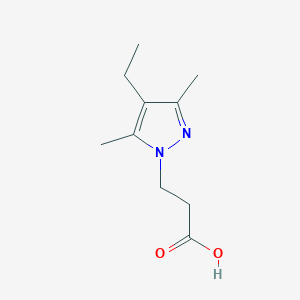
![[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B1391198.png)
![Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391202.png)
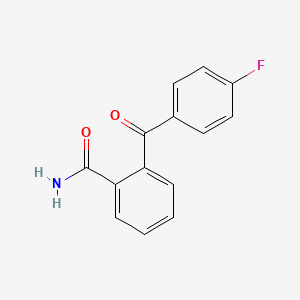
![Tert-butyl 2-(4-tert-butylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391204.png)
![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)
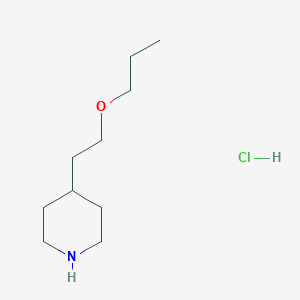
![2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride](/img/structure/B1391209.png)
![{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid](/img/structure/B1391211.png)
